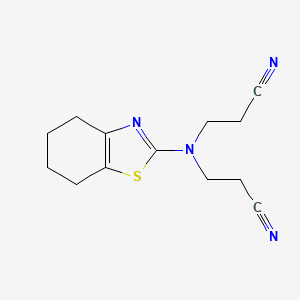![molecular formula C16H21NO B5233837 N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic amides and has a unique chemical structure that makes it an interesting candidate for various research studies.
Mécanisme D'action
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's mechanism of action involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, such as calcium signaling and protein folding. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's biochemical and physiological effects are still being studied, but it has been found to have various effects on the central nervous system. It has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has also been found to have analgesic effects, which may be related to its ability to modulate the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide in lab experiments include its potency and selectivity for the sigma-1 receptor, which makes it an interesting candidate for studying various neurological disorders. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's unique chemical structure also makes it an interesting compound for studying the structure-activity relationships of sigma-1 receptor agonists. However, the limitations of using N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide include its potential toxicity and the lack of knowledge about its long-term effects.
Orientations Futures
There are various future directions for research on N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, including its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's ability to modulate the sigma-1 receptor also makes it an interesting candidate for studying various cellular processes, such as calcium signaling and protein folding. Further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide involves the reaction between 3,4-dimethylphenylacetic acid and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then converted into N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide through a series of chemical reactions, including the addition of an amine group and the formation of a cyclic structure. The final product is purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has shown potential applications in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's ability to modulate the sigma-1 receptor has made it an interesting candidate for studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-10-7-8-12(9-11(10)2)17-16(18)15-13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNRRQLMVZNGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)